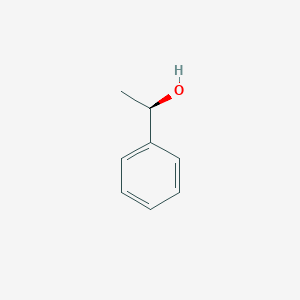

(R)-1-フェニルエタノール

概要

説明

(R)-1-phenylethanol is the (R)-enantiomer of 1-phenylethanol. It has a role as an animal metabolite. It is an enantiomer of a (S)-1-phenylethanol.

(R)-1-phenylethanol is a natural product found in Triticum aestivum with data available.

科学的研究の応用

医薬品

(R)-1-フェニルエタノール: は、その抗菌作用により、医療分野で用いられています。 しばしば、製剤に防腐剤として配合され、微生物による汚染を防ぐことで製品の保存期間を延ばしています .

化学

化学分野では、(R)-1-フェニルエタノールは、様々な医薬品の合成におけるキラルビルディングブロックとして機能します。 そのエナンチオピュアな形態は、所望の有効性と副作用の軽減を実現する薬剤の開発に不可欠です .

材料科学

(R)-1-フェニルエタノール: は、材料科学において、ポリマーや樹脂の合成に用いられています。 その組み込みにより、材料に特定の機械的および熱的特性を付与することができ、特殊な用途に適したものになります .

環境科学

環境科学者は、(R)-1-フェニルエタノールを、汚染物質の生分解に用いています。 それは、有毒な化合物を代謝できる特定の微生物のための基質として働き、環境浄化の取り組みを支援します .

食品産業

食品産業では、(R)-1-フェニルエタノールは、バラのような香りを持つ香味料として使用されています。 また、食品の品質と安全性を維持するための天然の防腐剤としても使用されています .

香料

香料産業では、(R)-1-フェニルエタノールは、バラを思わせるフローラルな香りで高く評価されています。 香水や香りの製品によく使われており、香りのプロファイルの複雑さと奥行きに貢献しています .

バイオテクノロジー

(R)-1-フェニルエタノールのバイオテクノロジー分野での用途には、バイオ変換や酵素反応における溶媒や試薬としての使用があります。 また、生物触媒プロセスにおける可能性についても研究されています .

農業

(R)-1-フェニルエタノール: は、農業において、フェロモンを用いた害虫防除戦略の一環として用いられています。 それは、誘引剤または忌避剤として機能し、有害な化学物質を使用せずに害虫の個体数を管理するのに役立ちます .

特性

IUPAC Name |

(1R)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164853 | |

| Record name | Benzenemethanol, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-69-7 | |

| Record name | (+)-1-Phenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-phenylethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanol, alpha-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36N222W94B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

11-Sep °C | |

| Record name | (R)-1-phenylethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

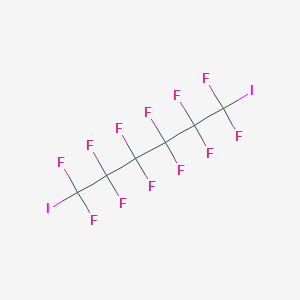

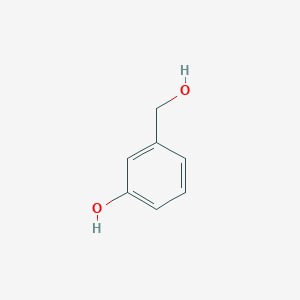

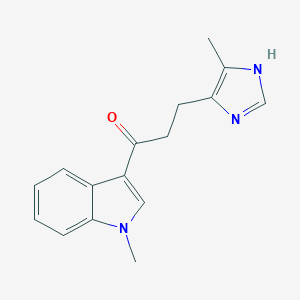

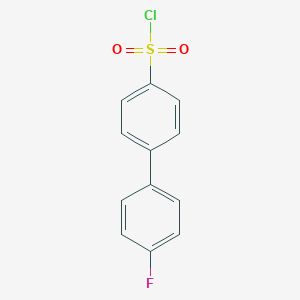

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary methods for producing (R)-1-phenylethanol?

A1: (R)-1-phenylethanol can be produced through various methods, including:

- Asymmetric Bioreduction: Utilizing microorganisms like Lactobacillus kefir [] and Pichia capsulata [] or enzymes like alcohol dehydrogenase (ADH) [, , , ] to enantioselectively reduce acetophenone to (R)-1-phenylethanol.

- Chemoenzymatic Deracemization: Combining chemical oxidation of racemic 1-phenylethanol to acetophenone with enzymatic reduction using ADH [, ] or proteases [, ].

- Kinetic Resolution: Employing lipases [, , , ] or proteases [, ] to selectively resolve racemic 1-phenylethyl acetate, yielding (R)-1-phenylethanol and (S)-1-phenylethyl acetate.

- Asymmetric Hydrogenation: Using chiral iron complexes [, , ] or ruthenium complexes [, ] to catalyze the hydrogenation of acetophenone, yielding (R)-1-phenylethanol.

Q2: What is the enantiomeric purity achievable with these production methods?

A2: Several methods, particularly biocatalytic and chemoenzymatic approaches, can achieve high enantiomeric excess (ee) of (R)-1-phenylethanol, often exceeding 99% [, , , , , , , , , ]. The specific ee achieved depends on the catalyst, reaction conditions, and optimization strategies employed.

Q3: What are the structural characteristics of (R)-1-phenylethanol?

A3: (R)-1-Phenylethanol possesses the following structural features:

- Spectroscopic Data: Detailed 1H, 13C, and 119Sn NMR data are available for (R)-1-phenylethanol and related organotin derivatives [].

Q4: How can the enantiomeric purity of (R)-1-phenylethanol be determined?

A4: Chiral HPLC [, ], gas chromatography [], and circular dichroism (CD) spectroscopy [] are common methods for analyzing the enantiomeric purity of (R)-1-phenylethanol.

Q5: Can you elaborate on the use of (R)-1-phenylethanol in synthesizing specific compounds?

A5: (R)-1-Phenylethanol is a precursor for synthesizing:

- (S)-Rivastigmine: A drug used to treat Alzheimer's disease [].

- (1S, 2S)-1-phenylpropane-1,2-diol: A versatile chiral building block [].

- Chiral 1,2-benzothiazine 1,1-dioxide acetic acid derivatives: Potential aldose reductase inhibitors [].

Q6: What factors influence the activity and enantioselectivity of enzymes used in (R)-1-phenylethanol production?

A6: Several factors impact enzyme performance, including:

- Enzyme Source: Different microorganisms and enzymes exhibit varying activities and enantioselectivities [, , , , , , , ].

- Substrate Concentration: Substrate inhibition is a common phenomenon, and optimizing substrate concentration is crucial for maximizing yield and productivity [, ].

- Co-factor Regeneration: Efficient NADH or NADPH regeneration systems are essential for maintaining enzyme activity, with glucose and isopropanol being common co-substrates [, , , ].

- Reaction Conditions: Parameters like pH, temperature, and solvent composition significantly impact enzyme activity, stability, and enantioselectivity [, , , , , ].

- Enzyme Engineering: Directed evolution and site-directed mutagenesis can tailor enzyme properties, enhancing substrate specificity, enantioselectivity, and tolerance to high substrate concentrations [, ].

Q7: How can the bioreduction process be optimized for industrial applications?

A7: Key optimization strategies include:

- Immobilization: Immobilizing enzymes or cells on suitable supports enhances stability, reusability, and ease of separation [, , , ].

- Process Engineering: Implementing continuous processes using packed-bed bioreactors improves productivity and facilitates process control [].

- Metabolic Engineering: Modifying microbial hosts to enhance enzyme expression, co-factor regeneration, or substrate utilization [, ].

Q8: What role does computational chemistry play in (R)-1-phenylethanol research?

A8: Computational methods contribute to:

- Mechanism Elucidation: Density functional theory (DFT) calculations help unravel the mechanisms of asymmetric hydrogenation catalyzed by chiral metal complexes [, ].

- Catalyst Design: Computational modeling aids in designing and optimizing catalysts with improved activity and enantioselectivity [, , ].

- Structure-Activity Relationship (SAR) Studies: Computational tools facilitate the analysis of how structural modifications to catalysts or substrates influence reaction outcomes [, ].

Q9: What are the environmental implications of (R)-1-phenylethanol production?

A9: Biocatalytic approaches offer several advantages over traditional chemical synthesis, including:

- Mild Reaction Conditions: Reducing energy consumption and waste generation [, ].

- Renewable Resources: Utilizing enzymes derived from renewable sources like microorganisms [, , , , , , , ].

- High Selectivity: Minimizing the formation of unwanted by-products and reducing purification steps [, ].

Q10: What are the potential future directions for research on (R)-1-phenylethanol?

A10: Promising areas include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)

![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)